molecular formula C11H10N2S B3354739 [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-35-0

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B3354739
CAS No.: 61021-35-0
M. Wt: 202.28 g/mol
InChI Key: KFHKQNPSQKPULZ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetic indole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a methylated indole core, a privileged scaffold in drug discovery, linked to a sulfanyl acetonitrile functional group. The indole moiety is ubiquitous in biologically active compounds and natural products, known for its diverse interactions with therapeutic targets . The primary research value of this compound lies in its potential as a key synthetic intermediate for developing novel antimicrobial and anticancer agents. The indole nucleus is extensively studied for its potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, indole-based molecular hybrids are a significant focus in oncology research, demonstrating promising cytotoxicity against various cancer cell lines, such as breast cancer models . The sulfanyl acetonitrile side chain offers a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships and create diverse libraries of compounds for high-throughput screening. For Research Use Only : This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKQNPSQKPULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517831
Record name [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-35-0
Record name [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-3 positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring system is known to bind to multiple receptors with high affinity, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile with key analogs:

Compound Name Substituent(s) on Indole Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 1-Methyl Yes C₁₁H₉N₂S 201.27 Nucleophilic reactivity, intermediate
2-(1-Ethyl-1H-indol-3-yl)acetonitrile 1-Ethyl No C₁₂H₁₂N₂ 184.24 Antimicrobial studies; 47% synthesis yield via NaH/THF alkylation
(5-Methoxy-1H-indol-3-yl)acetonitrile 5-Methoxy, 1-H No C₁₁H₁₀N₂O 186.21 Crystallographically characterized (X-ray data)
2-(5-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile 5-Methoxy, 1-Methyl No C₁₂H₁₂N₂O 200.24 Commercial availability (CAS 176688-98-5)
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Imidazole core Yes C₆H₈N₂O₂S 172.20 Polarizable sulfur; potential H-bonding

Key Observations:

  • Sulfanyl vs. Alkyl/Oxygen Substituents : The sulfanyl group increases lipophilicity and provides a reactive site for further modifications (e.g., oxidation to sulfoxides or disulfides) compared to ethyl or methoxy analogs .
  • Crystallographic Data: Non-sulfur analogs like (5-Methoxy-1H-indol-3-yl)acetonitrile exhibit well-defined crystal structures, while sulfur-containing derivatives may display distinct packing due to sulfur’s polarizability .

Biological Activity

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a sulfur-containing organic compound featuring an indole moiety. Its structure consists of a methyl group attached to the nitrogen of the indole ring, which is further linked to a sulfanyl group and an acetonitrile functional group. This unique combination contributes to its potential biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.

Antimicrobial Properties

Indole derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For example, indole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntimicrobial
Indole-3-acetic acid0.5 - 5.0Plant hormone
5-Methylindole2.0 - 10.0Antibacterial

Anticancer Activity

The indole structure is well-known for its role in pharmacology, particularly in anticancer research. Studies have demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of indole derivatives in inhibiting tumor growth in vivo. The research demonstrated that compounds similar to this compound showed significant tumor reduction in mouse models when administered at specific dosages.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Indole Ring Interaction : The indole moiety can engage with multiple enzymes and receptors, thereby modulating their activity.
  • Thio Group Reactivity : The sulfanyl group may participate in covalent bonding with target proteins, leading to functional changes.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies indicate that similar compounds exhibit favorable brain penetration and retention, suggesting potential for central nervous system applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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